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Introduction

Eganelisib (formerly IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor
of phosphoinositide 3-kinase-gamma (PI3K-y). It represents a novel immuno-oncology
approach that targets the tumor microenvironment (TME) rather than the tumor cells directly.
By selectively inhibiting PI3K-y, eganelisib aims to reprogram immunosuppressive myeloid
cells, particularly tumor-associated macrophages (TAMSs), to an anti-tumor phenotype, thereby
enhancing the body's own immune response against cancer. This technical guide provides a
comprehensive overview of the discovery, mechanism of action, preclinical development, and
clinical evaluation of eganelisib.

Discovery and Preclinical Development

Eganelisib was discovered and developed by Infinity Pharmaceuticals. The rationale behind its
development stems from the understanding that the PI3K-y signaling pathway is a critical
regulator of myeloid cell trafficking and function within the TME.[1][2]

Mechanism of Action
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Eganelisib selectively inhibits the gamma isoform of phosphoinositide 3-kinase (PI3K). The
PI3K family of enzymes are involved in the PI3BK/AKT/mTOR signaling pathway, which is crucial
for various cellular functions.[3] Specifically, PI3K-y is predominantly expressed in
hematopoietic cells and plays a key role in the recruitment and function of immunosuppressive
myeloid cells in the TME.[1] By inhibiting PI3K-y, eganelisib is designed to shift the balance
from an immunosuppressive to an immune-supportive TME. This is achieved by:

» Reprogramming Tumor-Associated Macrophages (TAMs): Eganelisib inhibits the M2-like
polarization of TAMs, which are known to promote tumor growth and suppress anti-tumor
immunity, and promotes a shift towards a pro-inflammatory, anti-tumor M1-like phenotype.

o Modulating Myeloid-Derived Suppressor Cells (MDSCs): It has been shown to decrease the
number and/or function of MDSCs within the tumor.

o Enhancing T-cell Activity: By reducing the population of immunosuppressive myeloid cells,
eganelisib indirectly promotes the infiltration and activation of cytotoxic CD8+ T-lymphocytes,
which are critical for killing cancer cells.[4]

A diagram illustrating the PI3K-gamma signaling pathway and the mechanism of action of
Eganelisib is provided below.
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PI3K-y signaling pathway and Eganelisib's inhibitory action.
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Potency and Selectivity

Eganelisib is a highly potent and selective inhibitor of PI3K-y. The following table summarizes
its inhibitory activity against Class | PI3K isoforms.

Target Biochemical IC50 (nM) Cellular IC50 (nM)
PI3K-y 16[5][6] 1.2 - 1.6[3][5]
PI3K-a 3200[5] 250[5]

PI3K-B 3500[5] 240[5]

PI3K-3 >8400[5] 180[5]

IC50: Half-maximal inhibitory concentration. Data from biochemical and cellular assays.

Key Preclinical Experiments

In Vitro Macrophage Polarization Assay

Objective: To determine the effect of eganelisib on the polarization of macrophages from an
immunosuppressive (M2) to a pro-inflammatory (M1) phenotype.

Methodology:

« Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated
from healthy donor blood using Ficoll density gradient centrifugation. CD14+ monocytes are
then purified from PBMCs.[7]

o Macrophage Differentiation: Purified monocytes are cultured in the presence of macrophage
colony-stimulating factor (M-CSF) to differentiate into MO macrophages.[7]

o M2 Polarization: Differentiated macrophages are stimulated with interleukin-4 (IL-4) and
interleukin-13 (IL-13) to induce polarization towards the M2 phenotype.[8]

o Eganelisib Treatment: Eganelisib is added to the cell culture at various concentrations during
the M2 polarization process.
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e Analysis: The expression of M1 (e.g., CD80, iINOS) and M2 (e.g., CD206, Arginase-1)
surface markers and cytokines is assessed using flow cytometry, qPCR, or ELISA.[4][9]

A workflow for the in vitro macrophage polarization assay is depicted below.
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Workflow for in vitro macrophage polarization assay.

In Vivo Syngeneic Tumor Models

Objective: To evaluate the anti-tumor efficacy of eganelisib, alone and in combination with other
immunotherapies, in immunocompetent mice.

Methodology:
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o Tumor Cell Implantation: Murine cancer cell lines (e.g., CT26 colon carcinoma, 4T1 breast
cancer) are subcutaneously implanted into syngeneic mice (e.g., BALB/c).[4]

e Tumor Growth Monitoring: Tumor volumes are measured regularly with calipers.

o Treatment: Once tumors reach a palpable size, mice are randomized to receive oral
eganelisib, a vehicle control, or eganelisib in combination with a checkpoint inhibitor (e.g.,
anti-PD-1 or anti-CTLA-4 antibody).[10]

o Efficacy Assessment: Tumor growth inhibition is calculated by comparing tumor volumes in
treated groups to the control group. Overall survival is also monitored.

» Immunophenotyping: At the end of the study, tumors are excised, and the immune cell
infiltrate (e.g., CD8+ T-cells, TAMs, MDSCs) is analyzed by flow cytometry or
immunohistochemistry.[4]

Clinical Development

Eganelisib has been evaluated in several clinical trials, both as a monotherapy and in
combination with other anti-cancer agents, primarily checkpoint inhibitors.

Clinical Trials Overview
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A Study of IPI-

549 as a Single
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) ) ) eganelisib alone
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) and in
Advanced Solid o ]
combination with
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nivolumab.[11]
[12]
A Study of
o To evaluate the
Eganelisib in )
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] safety of the
With )
) triple
Atezolizumab o o
) ) Eganelisib, combination in
MARIO-3 and Paclitaxel in ) )
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(NCT03961698) Patients With ) o
Nab-paclitaxel metastatic triple-
Locally

Advanced or
Metastatic Triple-
Negative Breast

Cancer

negative breast
cancer
(MTNBC).[13]
[14]

Key Clinical Findings

The first-in-human MARIO-1 study established the safety and tolerability of eganelisib as both a

monotherapy and in combination with the PD-1 inhibitor nivolumab in patients with advanced

solid tumors.[11] The most common treatment-related adverse events included elevated liver

enzymes and rash, which were generally manageable.[11] Preliminary signs of anti-tumor

activity were observed in the combination therapy arm.[11]

The MARIO-3 trial investigated eganelisib in combination with atezolizumab (an anti-PD-L1

antibody) and nab-paclitaxel for the first-line treatment of metastatic triple-negative breast
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cancer.[13] On September 29, 2020, the U.S. Food and Drug Administration (FDA) granted
Fast Track designation to this combination for this indication.[13]

A logical diagram of the clinical development path for Eganelisib is presented below.
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Clinical development pathway of Eganelisib.

Conclusion

Eganelisib is a promising, first-in-class PI3K-y inhibitor with a novel mechanism of action that
focuses on modulating the tumor microenvironment to enhance anti-tumor immunity. Preclinical
studies have demonstrated its ability to reprogram immunosuppressive myeloid cells and

potentiate the effects of checkpoint inhibitors. Early clinical data have established its safety
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profile and shown preliminary signs of efficacy. Ongoing and future studies will further elucidate
the therapeutic potential of eganelisib in various cancer types, particularly in combination with
other immunotherapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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